7-Bromo-1-heptene

Description

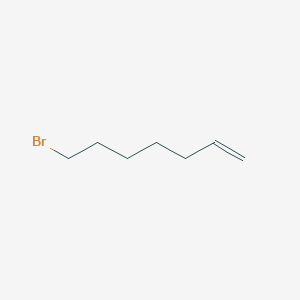

Structure

3D Structure

Properties

IUPAC Name |

7-bromohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYDYUQVALBGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335314 | |

| Record name | 7-Bromo-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4117-09-3 | |

| Record name | 7-Bromo-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1-heptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-heptene is a bifunctional linear halogenated alkene that serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal double bond and a primary alkyl bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by the presence of both an alkene functional group and an alkyl halide. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃Br | |

| Molecular Weight | 177.08 g/mol | |

| Boiling Point | 27 °C at 1 mmHg | |

| Density | 1.162 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | |

| Flash Point | 58.3 °C (136.9 °F) - closed cup | |

| Solubility | Slightly soluble in water. | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| CAS Number | 4117-09-3 |

Reactivity and Key Reactions

The dual functionality of this compound dictates its chemical reactivity, allowing for transformations at both the carbon-bromine bond and the carbon-carbon double bond.

Nucleophilic Substitution Reactions

The primary alkyl bromide in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is a common strategy for introducing a variety of functional groups.

a) Grignard Reagent Formation:

This compound readily reacts with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (hept-6-en-1-yl)magnesium bromide. This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.[3][4]

Caption: Formation of a Grignard reagent from this compound.

b) Alkylation and Introduction of Other Functional Groups:

The bromide can be displaced by a variety of nucleophiles to introduce different functionalities. For example, reaction with sodium cyanide can introduce a nitrile group, extending the carbon chain. Other nucleophiles like azides, alkoxides, and thiolates can also be employed.[5]

Reactions of the Alkene Moiety

The terminal double bond in this compound undergoes typical electrophilic addition reactions.

a) Hydroboration-Oxidation:

This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, hept-6-en-1-ol.[6][7] This is a highly useful transformation for the synthesis of terminal alcohols.

Caption: Hydroboration-oxidation of the alkene in this compound.

b) Other Addition Reactions:

Other common addition reactions include halogenation (with Br₂ or Cl₂) to form dihalides, and hydrohalogenation (with HBr or HCl).

Transition Metal-Catalyzed Cross-Coupling Reactions

While less reactive than aryl or vinyl halides, this compound can participate in cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.[8][9] This typically requires a palladium catalyst and a base.

Experimental Protocols

The following are representative experimental protocols for key reactions involving bromoalkenes, which can be adapted for this compound.

Protocol 1: Grignard Reagent Formation (Adapted from a similar bromoalkyne)[4]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

All glassware must be thoroughly dried to exclude moisture.

-

Place magnesium turnings and a single crystal of iodine in the round-bottom flask under an inert atmosphere.

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

Prepare a solution of this compound in anhydrous THF in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming with a heat gun may be necessary if the reaction does not start.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting greyish solution of (hept-6-en-1-yl)magnesium bromide is then ready for reaction with an appropriate electrophile.

Caption: Experimental workflow for the preparation of (hept-6-en-1-yl)magnesium bromide.

Protocol 2: Hydroboration-Oxidation of a Terminal Alkene (General Procedure)[7]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃-THF) solution

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add the BH₃-THF solution to the stirred solution of the alkene, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution.

-

Carefully add 30% H₂O₂ solution dropwise, ensuring the temperature is maintained between 30-35 °C.

-

After the addition of hydrogen peroxide, stir the mixture at room temperature for at least 1.5 hours.

-

The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and purification to isolate hept-6-en-1-ol.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, providing access to a diverse range of functionalized molecules. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is crucial for its effective application in research, development, and manufacturing. The provided experimental protocols offer a starting point for the practical implementation of these reactions in a laboratory setting.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | 4117-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. sctunisie.org [sctunisie.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of 7-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Bromo-1-heptene, a valuable bifunctional molecule in organic synthesis. This document details various synthetic routes, complete with experimental protocols and quantitative data, to assist researchers in its preparation. Furthermore, it outlines purification techniques and analytical characterization methods.

Introduction

This compound is a linear halogenated alkene with the chemical formula C₇H₁₃Br.[1] Its structure, featuring a terminal double bond and a primary alkyl bromide, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.[2][3] The dual functionality allows for a range of chemical transformations, such as nucleophilic substitution at the carbon-bromine bond and addition reactions at the alkene moiety.[2] This guide explores several established methods for its synthesis and purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| CAS Number | 4117-09-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 27 °C at 1 mmHg | [1] |

| Density | 1.162 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | |

| Solubility | Slightly soluble in water | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and required purity. This section details some of the most common and effective synthetic strategies.

Multi-step Synthesis from Tetrahydrofuran (THF)

A patented method describes a five-step synthesis starting from the readily available solvent, tetrahydrofuran.[5] This process involves ring-opening, hydroxyl protection, a Grignard coupling reaction, deprotection, and final conversion of the resulting alcohol to the desired bromide.

Overall Reaction Scheme:

Step 1: Ring Opening of THF to 4-bromo-1-butanol

-

In a reaction vessel, a mixture of THF, 48% aqueous hydrobromic acid, and a catalytic amount of sulfuric acid is prepared.[5]

-

The mixture is cooled to -5 to 5 °C, and the hydrobromic acid is added dropwise.[5]

-

The reaction temperature is then raised to 75-85 °C and maintained for 1-2 hours.[5]

-

After cooling, the mixture is neutralized with a base such as sodium bicarbonate.[5]

Step 2: Hydroxyl Protection

-

To the crude 4-bromo-1-butanol in an organic solvent (e.g., dichloromethane), a catalytic amount of tosic acid is added.[5]

-

A hydroxyl protecting group, such as 3,4-dihydropyran, is added dropwise at 5-25 °C.[5]

-

The reaction is stirred for 1-4 hours, followed by washing and concentration to yield the protected intermediate.[5]

Step 3: Grignard Coupling Reaction

-

Magnesium turnings are placed in a reaction vessel with an ether solvent (e.g., THF).[5]

-

A solution of the protected 4-bromo-1-butanol is added to initiate the Grignard reaction, which is then cooled to -5 to 5 °C.[5]

-

Allyl bromide is then added to the Grignard reagent, and the reaction mixture is stirred.[5]

Step 4: Deprotection

-

The protected 6-hepten-1-ol is dissolved in an alcoholic solvent like methanol.[5]

-

An acid, such as p-toluenesulfonic acid, is added, and the mixture is stirred to remove the protecting group.[5]

-

The reaction is worked up by neutralization with a mineral base (e.g., sodium bicarbonate).[5]

Step 5: Bromination of 6-hepten-1-ol

-

Phosphorus tribromide is dissolved in an organic solvent and cooled to -5 to 10 °C.[5]

-

6-hepten-1-ol is added dropwise, and the reaction is stirred at room temperature for 8-12 hours.[5]

-

The reaction mixture is then extracted, and the organic phase is concentrated to give the crude product.[5]

| Step | Product | Yield | Purity (GC) |

| 5 | This compound | 87.7 - 90.3% | 98.4 - 98.9% |

Data obtained from patent CN102675036A.[5]

Grignard Reagent Method from 1,4-Dibromobutane

This approach involves the preparation of a Grignard reagent from 1,4-dibromobutane and its subsequent reaction with an allyl halide.[5]

Caption: Grignard synthesis of this compound.

-

This is followed by the addition of the electrophile (in this case, allyl bromide), often in the presence of a copper catalyst.[5]

-

The reaction is then quenched with an aqueous solution, such as ammonium chloride, and the product is extracted with an organic solvent.[7]

Bromination of 1-Heptene with N-Bromosuccinimide (NBS)

The allylic bromination of 1-heptene using N-Bromosuccinimide (NBS) is a potential route to this compound. This reaction typically proceeds via a free-radical mechanism and is often initiated by light or a radical initiator like AIBN or benzoyl peroxide.[8][9][10]

-

A solution of 1-heptene and NBS in a non-polar solvent, such as anhydrous carbon tetrachloride, is prepared.[8]

-

A radical initiator (e.g., AIBN) is added, and the mixture is refluxed.[8]

-

The reaction progress can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct.

-

After the reaction is complete, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The primary method for the purification of this compound is fractional distillation under reduced pressure.[5] This technique is suitable for separating the desired product from non-volatile impurities or other components with significantly different boiling points. Distillation under reduced pressure is crucial as it allows the compound to boil at a lower temperature, thus preventing potential decomposition.[5]

Experimental Protocol for Vacuum Distillation

-

The crude this compound is placed in a round-bottom flask with a stir bar.

-

The flask is connected to a fractional distillation apparatus, including a fractionating column, a condenser, and a receiving flask.

-

The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.

-

The flask is heated gently, and the fraction that distills at the boiling point of this compound at that pressure (e.g., 27 °C at 1 mmHg) is collected.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for assessing the purity of this compound and identifying any byproducts. The retention time in the gas chromatogram provides information on the purity, while the mass spectrum can confirm the molecular weight and fragmentation pattern of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed picture of the molecule's structure.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound.

Conclusion

This technical guide has detailed several methods for the synthesis of this compound, providing experimental protocols and quantitative data where available. The choice of the synthetic route will depend on various factors, including the specific needs of the researcher and the available resources. Proper purification, primarily through vacuum distillation, and thorough analytical characterization are crucial for obtaining a high-purity product suitable for further applications in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. gmchemic.com [gmchemic.com]

- 4. This compound | 4117-09-3 [chemicalbook.com]

- 5. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 7-Bromo-1-heptene (CAS: 4117-09-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1-heptene is a bifunctional linear halogenated alkene that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, incorporating both a terminal double bond and a primary alkyl bromide, allows for a diverse range of chemical transformations.[2] This dual functionality makes it a valuable building block in the synthesis of polymers, agrochemicals, and complex biologically active molecules, including those with potential applications in drug development.[3][4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, along with detailed experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[6] It is sparingly soluble in water but miscible with many organic solvents.[6]

| Property | Value | Reference(s) |

| CAS Number | 4117-09-3 | |

| Molecular Formula | C₇H₁₃Br | |

| Molecular Weight | 177.08 g/mol | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 27 °C at 1 mmHg | [7] |

| Melting Point | 0 °C | [3] |

| Density | 1.162 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.466 | [7] |

| Flash Point | 58.3 °C (136.9 °F) - closed cup | [7] |

| Solubility | Slightly soluble in water | [6] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals expected for terminal vinyl protons (~4.9-5.9 ppm), a triplet for the methylene group attached to bromine (~3.4 ppm), and multiplets for the other methylene groups in the aliphatic chain. |

| ¹³C NMR | Peaks for the two sp² carbons of the double bond (~114 and ~139 ppm), a peak for the carbon attached to bromine (~34 ppm), and signals for the remaining sp³ carbons. |

| Infrared (IR) | Characteristic absorption bands for C=C stretching of a terminal alkene (~1640 cm⁻¹), =C-H stretching (~3080 cm⁻¹), and C-Br stretching (~640 cm⁻¹).[8] |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9] Fragmentation would likely involve the loss of Br and cleavage of the alkyl chain.[10] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from commercially available materials. One common laboratory-scale approach involves the bromination of a suitable precursor. A method adapted from literature procedures for similar transformations is detailed below.[11]

Experimental Protocol: Synthesis from 7-Hepten-1-ol

This procedure involves the conversion of the primary alcohol in 7-hepten-1-ol to a bromide using a standard brominating agent like phosphorus tribromide or a combination of triphenylphosphine and bromine.

Reagents and Materials:

-

7-Hepten-1-ol

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 eq.) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 eq.) in dichloromethane dropwise with stirring. The formation of the triphenylphosphine-bromine adduct may be observed as a precipitate.

-

To this mixture, add a solution of 7-hepten-1-ol (1.0 eq.) and pyridine (1.1 eq.) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The dual functionality of this compound allows for selective reactions at either the alkyl bromide or the terminal alkene.[2]

Nucleophilic Substitution

The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, such as azides, cyanides, alkoxides, and carbanions.[2][12] This allows for the introduction of various functional groups and the extension of the carbon chain.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative Sₙ2 reaction to form 7-azido-1-heptene.

Reagents and Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.

-

Add sodium azide (1.2 eq.) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-azido-1-heptene, which can be purified if necessary.[13]

Reactions at the Alkene

The terminal double bond can undergo various addition reactions, including hydrogenation, hydrohalogenation, and epoxidation.[2]

Grignard Reagent Formation and Subsequent Reactions

The alkyl bromide can be converted to a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.[1][14]

Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Reagents and Materials:

-

This compound

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

-

Reflux condenser and dropping funnel

Procedure:

-

Place magnesium turnings (1.2 eq.) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Gentle warming may be necessary.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude alcohol product, which can be purified by chromatography.[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds.[2][15]

Experimental Protocol: Heck Coupling with Styrene

This protocol is a representative example of a Heck coupling reaction.

Reagents and Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Add anhydrous DMF, followed by triethylamine (2.0 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.0 eq.) and styrene (1.2 eq.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with a suitable solvent like diethyl ether, and filter through a pad of celite or silica gel to remove the catalyst.

-

The filtrate can be subjected to an aqueous workup and purified by column chromatography to yield the coupled product.[15]

Caption: Major reaction pathways of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions. It is also an irritant to the eyes, skin, and respiratory system.

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Grounding and bonding should be used to prevent static discharge.[16]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

Applications in Drug Development and Research

The versatility of this compound makes it a useful synthon for creating complex molecular architectures. The heptene chain can act as a flexible linker, and the dual functionalities allow for orthogonal chemical modifications. It has been used in the synthesis of various compounds, including potential therapeutics. For instance, it is a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide with potent antileukemic activity.[4][5] Its derivatives are also important intermediates in the production of pharmaceuticals and other fine chemicals.[3]

Conclusion

This compound is a valuable and versatile bifunctional molecule for organic synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe use in research and development, particularly in the field of medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a practical starting point for the application of this reagent in various synthetic transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. H64127.06 [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [guidechem.com]

- 7. 7-溴-1-庚烯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. gelest.com [gelest.com]

Spectroscopic Profile of 7-Bromo-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent, 7-Bromo-1-heptene. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.88 - 5.71 | m | 1H | H-2 |

| 5.02 - 4.91 | m | 2H | H-1 |

| 3.40 | t, J=6.8 Hz | 2H | H-7 |

| 2.07 | q, J=7.1 Hz | 2H | H-3 |

| 1.85 | p, J=7.0 Hz | 2H | H-6 |

| 1.48 - 1.31 | m | 4H | H-4, H-5 |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.6 | C-2 |

| 114.6 | C-1 |

| 33.8 | C-7 |

| 33.4 | C-3 |

| 32.5 | C-6 |

| 28.3 | C-4 |

| 27.8 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | Medium | =C-H Stretch |

| 2938 | Strong | C-H Stretch (Aliphatic) |

| 2859 | Strong | C-H Stretch (Aliphatic) |

| 1642 | Medium | C=C Stretch |

| 1458 | Medium | CH₂ Bend |

| 1250 | Medium | C-Br Stretch |

| 992 | Strong | =C-H Bend (out-of-plane) |

| 911 | Strong | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 5 | [M+2]⁺ (with ⁸¹Br) |

| 176 | 5 | [M]⁺ (with ⁷⁹Br) |

| 97 | 100 | [M-Br]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

Data Processing: The raw free induction decay (FID) data is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples such as this compound, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition: The sample is placed in the instrument's sample compartment, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other sensitive detector records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Stability and Storage of 7-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Bromo-1-heptene. The information presented herein is crucial for ensuring the integrity of the compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates where purity and stability are paramount.

Chemical and Physical Properties

This compound is a bifunctional organic compound featuring a terminal alkene and a primary alkyl bromide.[1][2] This structure dictates its reactivity and stability profile. It is a colorless to pale yellow liquid with a characteristic hydrocarbon-like odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H13Br | [3][4] |

| Molecular Weight | 177.08 g/mol | [3] |

| Boiling Point | 27 °C @ 1 mmHg | [5] |

| Density | 1.162 g/mL at 25 °C | |

| Flash Point | 58.3 °C (closed cup) | [6] |

| Solubility | Sparingly soluble in water. | [1] |

| Appearance | Colorless to pale yellow liquid. | [1][5] |

Stability Profile

This compound is generally stable under recommended storage conditions.[6] However, its bifunctional nature makes it susceptible to degradation under certain environmental stresses.

Thermal Stability

Photostability

As with many halogenated hydrocarbons, this compound may be sensitive to light. Photolytic conditions can potentially initiate radical reactions or other degradation pathways. Therefore, it is crucial to store the compound protected from light.

Hydrolytic Stability

The primary alkyl bromide group in this compound can be susceptible to hydrolysis, which would result in the formation of 6-hepten-1-ol and hydrobromic acid. The rate of hydrolysis is expected to be slow in neutral aqueous conditions but can be accelerated by the presence of acids or bases.

Oxidative Stability

The terminal double bond in this compound is susceptible to oxidation. Exposure to air and oxidizing agents should be minimized to prevent the formation of epoxides, peroxides, or other oxidation products.[6]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling principles.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Store in a cool place. | To minimize potential thermal degradation and volatilization. | [6][8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the terminal alkene and potential reactions with atmospheric moisture. | [1] |

| Light | Store in a dark or amber container. | To prevent photolytic degradation. | [9] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent contamination and evaporation. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | [6][8] |

| Incompatibilities | Store away from strong oxidizing agents. | The terminal alkene can react with strong oxidizers. | [6] |

Potential Degradation Pathways

The dual functionality of this compound suggests several potential degradation pathways under suboptimal storage or handling conditions.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not widely published, a general approach based on forced degradation studies can be employed to assess its stability and develop analytical methods.[10][11][12]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60 °C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.

Caption: Workflow for a forced degradation study of this compound.

Analytical Method for Purity and Degradation Product Monitoring

Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient program suitable for separating volatile and semi-volatile compounds. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-350.

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare samples of the stored or stressed material, diluted to a similar concentration.

-

Inject the samples into the GC-MS system.

-

Identify and quantify this compound and any degradation products by comparing their retention times and mass spectra to reference standards or spectral libraries.

Conclusion

While this compound is a stable compound under the recommended storage conditions, its inherent reactivity necessitates careful handling to prevent degradation. For researchers and professionals in drug development, understanding the potential for hydrolysis, oxidation, and photolytic degradation is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes. Adherence to the storage guidelines and the implementation of appropriate analytical monitoring, as outlined in this guide, will help to ensure the long-term stability and utility of this compound in its various applications.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H13Br | CID 524450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 4117-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 7-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1-heptene is a bifunctional organic molecule possessing two key reactive sites: a terminal alkene and a primary alkyl bromide.[1] This dual functionality makes it a versatile synthon in organic synthesis, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the electrophilic addition reactions at the carbon-carbon double bond of this compound. It details the reaction mechanisms, regioselectivity, and stereoselectivity of key transformations including halogenation, hydrohalogenation, and hydration. This document is intended to serve as a detailed resource, providing experimental protocols and quantitative data to aid in the design and execution of synthetic strategies involving this valuable intermediate.

Core Principles of Electrophilic Addition to this compound

The terminal double bond in this compound is an electron-rich region due to the presence of the π-bond.[2] This nucleophilic character allows it to react with a variety of electrophiles in addition reactions. The primary alkyl bromide at the other end of the carbon chain is generally unreactive under the conditions of electrophilic addition and does not electronically influence the regiochemical outcome of the addition to the distant double bond.

The key electrophilic addition reactions of this compound discussed in this guide are:

-

Halogenation: The addition of elemental halogens (Br₂ and Cl₂) across the double bond.

-

Hydrohalogenation: The addition of hydrogen halides (HBr and HCl) across the double bond, which can proceed via two different mechanisms depending on the reaction conditions.

-

Hydration: The addition of water across the double bond, facilitated by either an acid catalyst or a mercury(II) salt.

Halogenation of this compound

The reaction of this compound with bromine (Br₂) or chlorine (Cl₂) results in the formation of vicinal dihalides.[1] This reaction proceeds at room temperature and is often used as a qualitative test for the presence of a carbon-carbon double bond, as the characteristic reddish-brown color of bromine disappears upon reaction.[3]

Reaction and Products

-

Bromination: Addition of bromine (Br₂) to this compound yields 1,2,7-tribromoheptane .

-

Chlorination: Addition of chlorine (Cl₂) to this compound yields 7-bromo-1,2-dichloroheptane .

Mechanism of Halogenation

The mechanism of halogenation involves the formation of a cyclic halonium ion intermediate. The π-bond of the alkene attacks the electrophilic halogen, displacing a halide ion. The resulting halonium ion is then attacked by the halide ion in an SN2-like fashion from the side opposite to the three-membered ring. This backside attack is responsible for the observed anti-addition of the two halogen atoms.

Caption: Mechanism of Halogenation of this compound.

Quantitative Data for Halogenation

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Bromination | Br₂ | CH₂Cl₂ | 0 to 25 | 1-2 | 1,2,7-Tribromoheptane | >95 (typical) |

| Chlorination | Cl₂ | CCl₄ | 0 to 25 | 1-2 | 7-Bromo-1,2-dichloroheptane | >95 (typical) |

Note: Yields are representative for the halogenation of terminal alkenes and may vary based on specific experimental conditions.

Experimental Protocol: Bromination of this compound

-

Setup: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with this compound (1.0 eq) dissolved in dichloromethane (CH₂Cl₂). The flask is cooled in an ice bath.

-

Reagent Addition: A solution of bromine (1.0 eq) in CH₂Cl₂ is added dropwise from the dropping funnel to the stirred solution of the alkene. The addition is maintained at a rate that keeps the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete conversion.

-

Workup: The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,2,7-tribromoheptane, which can be further purified by distillation or chromatography if necessary.

Hydrohalogenation of this compound

The addition of hydrogen halides (HBr or HCl) to this compound can lead to two different constitutional isomers, depending on the reaction conditions. The regioselectivity of this reaction is governed by either Markovnikov's rule or the anti-Markovnikov rule.

Markovnikov Addition (Ionic Mechanism)

In the absence of radical initiators, the addition of HBr or HCl follows Markovnikov's rule.[1][4] The hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (the terminal carbon), and the halogen atom adds to the more substituted carbon.

-

Reaction with HBr: this compound reacts with HBr to yield 2,7-dibromoheptane .

-

Reaction with HCl: this compound reacts with HCl to yield 7-bromo-2-chloroheptane .

This reaction proceeds through a two-step ionic mechanism. The first and rate-determining step is the protonation of the alkene by the hydrogen halide to form the more stable carbocation. For a terminal alkene like this compound, this results in the formation of a secondary carbocation. The subsequent rapid attack of the halide anion on the carbocation yields the final product.

Caption: Mechanism of Markovnikov Hydrohalogenation.

Anti-Markovnikov Addition (Radical Mechanism)

In the presence of peroxides (e.g., benzoyl peroxide or AIBN) and HBr, the addition occurs via a radical chain mechanism, leading to the anti-Markovnikov product.[1][5] The bromine atom adds to the terminal carbon, and the hydrogen atom adds to the more substituted carbon. This reaction is specific to HBr; HCl and HI do not typically undergo anti-Markovnikov addition under these conditions.

-

Reaction with HBr/Peroxides: this compound reacts with HBr in the presence of peroxides to yield 1,7-dibromoheptane .

The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the less substituted carbon of the alkene to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the product and regenerate a bromine radical, thus propagating the chain.

Caption: Radical Mechanism for Anti-Markovnikov Hydrobromination.

Quantitative Data for Hydrohalogenation

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Regioselectivity | Yield (%) |

| Markovnikov HBr Addition | HBr (gas or in Acetic Acid) | CH₂Cl₂ or neat | 0 - 25 | 1 - 3 | 2,7-Dibromoheptane | Markovnikov | 80-90 |

| Anti-Markovnikov HBr Addition | HBr, AIBN or BPO | Neat or Hexane | 60 - 80 | 2 - 4 | 1,7-Dibromoheptane | Anti-Markovnikov | 90-98[6][7] |

| Markovnikov HCl Addition | HCl (gas or solution) | CH₂Cl₂ | 0 - 25 | 2 - 6 | 7-Bromo-2-chloroheptane | Markovnikov | 70-85 |

Note: Yields are representative and can be influenced by the specific peroxide initiator and reaction conditions.

Experimental Protocols

-

Setup: A solution of this compound in a suitable inert solvent like dichloromethane is placed in a round-bottom flask and cooled to 0 °C.

-

Reagent Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.

-

Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

-

Workup: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude 2,7-dibromoheptane can be purified by vacuum distillation.

-

Setup: this compound and a radical initiator such as AIBN (azobisisobutyronitrile, ~1-5 mol%) are combined in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: A solution of HBr in a non-polar solvent or gaseous HBr is introduced.

-

Reaction: The mixture is heated to reflux (or irradiated with a UV lamp) to initiate the radical chain reaction.

-

Workup and Isolation: After completion, the reaction mixture is cooled, washed with water and brine, dried, and the solvent is removed to yield 1,7-dibromoheptane.[8]

Hydration of this compound

The addition of water across the double bond of this compound results in the formation of an alcohol. This transformation can be achieved through two primary methods with Markovnikov regioselectivity.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound in the presence of a strong acid catalyst (e.g., sulfuric acid) and water yields the Markovnikov product, 7-bromo-2-heptanol .

The mechanism is analogous to the Markovnikov addition of hydrogen halides. The alkene is first protonated by the hydronium ion (H₃O⁺) to form the more stable secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the alcohol and regenerates the acid catalyst.

Caption: Mechanism of Acid-Catalyzed Hydration.

Oxymercuration-Demercuration

Oxymercuration-demercuration is a two-step method for the Markovnikov hydration of alkenes that avoids the formation of a free carbocation intermediate, thus preventing potential rearrangements. The reaction of this compound with mercury(II) acetate in aqueous THF, followed by reduction with sodium borohydride, also yields 7-bromo-2-heptanol .

In the first step (oxymercuration), the alkene attacks the mercury(II) acetate, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon of this ring, leading to an organomercury alcohol after deprotonation. The second step (demercuration) involves the replacement of the mercury-containing group with a hydrogen atom upon treatment with sodium borohydride.

Caption: Workflow for Oxymercuration-Demercuration.

Quantitative Data for Hydration

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Regioselectivity | Yield (%) |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | H₂O/THF | 50 - 100 | 4 - 12 | 7-Bromo-2-heptanol | Markovnikov | 50-70 |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOH | THF/H₂O | 25 | 1 - 3 | 7-Bromo-2-heptanol | Markovnikov | 90-95 |

Note: Yields for acid-catalyzed hydration can be lower due to the reversibility of the reaction and potential side reactions. Oxymercuration-demercuration generally provides higher and more reliable yields.

Experimental Protocol: Oxymercuration-Demercuration of this compound

-

Oxymercuration: To a stirred solution of mercury(II) acetate (1.0 eq) in a 1:1 mixture of THF and water, this compound (1.0 eq) is added at room temperature. The reaction mixture is stirred for 1-2 hours until the disappearance of the starting alkene (monitored by TLC).

-

Demercuration: The reaction mixture is cooled to 0 °C, and a solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide is added slowly.

-

Workup: The mixture is stirred for an additional hour, and the elemental mercury is allowed to settle. The supernatant is decanted, and the aqueous layer is extracted with diethyl ether.

-

Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 7-bromo-2-heptanol can be purified by column chromatography.

Summary and Conclusion

The electrophilic addition reactions of this compound provide access to a variety of functionalized heptane derivatives. The choice of reagents and reaction conditions allows for precise control over the regiochemical outcome of the addition. Halogenation provides vicinal dihalides, while hydrohalogenation can be directed to yield either the Markovnikov or anti-Markovnikov product. Hydration via oxymercuration-demercuration is a high-yielding method to produce the Markovnikov alcohol without the risk of carbocation rearrangements. This guide provides the fundamental knowledge and practical protocols for utilizing this compound as a versatile building block in complex organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. leah4sci.com [leah4sci.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic Substitution at the C-Br Bond of 7-Bromo-1-Heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions at the carbon-bromine bond of 7-bromo-1-heptene. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, allowing for the introduction of a wide array of functional groups. This document details the core reaction mechanics, presents quantitative data for key transformations, provides detailed experimental protocols, and visualizes the underlying reaction pathways.

Core Principles: Reactivity of this compound

This compound possesses two distinct reactive sites: a terminal alkene and a primary alkyl bromide.[1] The focus of this guide is the nucleophilic substitution at the C-Br bond. The electronegative bromine atom polarizes the carbon-bromine bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[1]

As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[4][5][6] The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[4][7][8]

The general reaction can be depicted as follows:

Nu:⁻ + CH₂=CH(CH₂)₅Br → CH₂=CH(CH₂)₅Nu + Br⁻

Where Nu:⁻ represents a generic nucleophile.

Data Presentation: Nucleophilic Substitution Reactions

The following tables summarize quantitative data for the nucleophilic substitution of this compound and analogous primary alkyl bromides with various nucleophiles.

| Nucleophile | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 7-azido-1-heptene | DMF | 60-70 | 12-24 | ~90 | Adapted from[9] |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 8-nonenenitrile | DMSO | 80-90 | 6-12 | >85 | Inferred from general procedures |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 6-hepten-1-ol | H₂O/THF | Reflux | 4-8 | >80 | Inferred from general procedures |

| Thiomethoxide (CH₃S⁻) | Sodium Thiomethoxide (NaSCH₃) | 7-(methylthio)-1-heptene | Ethanol | Reflux | 3-6 | >90 | Inferred from general procedures |

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution of this compound. Data for azide reaction is adapted from a protocol for 1-bromooctane.[9] Data for other nucleophiles are inferred from established procedures for primary alkyl halides.

| Substrate | Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| 1-Bromoheptane | Azide (N₃⁻) | Methanol | 1.4 x 10⁻³ |

| 1-Bromoheptane | Cyanide (CN⁻) | DMSO | 2.1 x 10⁻² |

| 1-Bromoheptane | Hydroxide (OH⁻) | 80% Ethanol | 1.0 x 10⁻⁴ |

| 1-Bromoheptane | Thiomethoxide (CH₃S⁻) | Methanol | 2.3 x 10⁻¹ |

Table 2: Representative S(_N)2 Rate Constants for 1-Bromoheptane. These values provide an approximation of the relative reactivity of different nucleophiles with a similar primary alkyl bromide.

Experimental Protocols

The following are detailed experimental protocols for the nucleophilic substitution of this compound with representative nucleophiles.

Synthesis of 7-azido-1-heptene

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMF.

-

To this solution, add sodium azide (1.5 equivalents).[9]

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).[9]

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 7-azido-1-heptene.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis of 8-nonenenitrile

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in DMSO.

-

Carefully add sodium cyanide (1.2 equivalents). Caution: Sodium cyanide is highly toxic.

-

Heat the mixture to 80-90 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or GC.

-

After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude 8-nonenenitrile can be purified by vacuum distillation.

Synthesis of 6-hepten-1-ol

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (2.0 equivalents).

-

Add a solution of this compound (1.0 equivalent) in THF. The THF acts as a phase-transfer catalyst.

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After cooling, separate the layers. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 6-hepten-1-ol by distillation or column chromatography.

Synthesis of 7-(methylthio)-1-heptene

Materials:

-

This compound

-

Sodium thiomethoxide (NaSCH₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.1 equivalents) in absolute ethanol.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 3-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain crude 7-(methylthio)-1-heptene.

-

Purify the product by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the nucleophilic substitution of this compound.

Caption: SN2 mechanism for the nucleophilic substitution of this compound.

Caption: General experimental workflow for nucleophilic substitution reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webassign.net [webassign.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 7-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-1-heptene, a versatile bifunctional molecule. Its utility as a building block in organic synthesis is highlighted, with a focus on its molecular characteristics and a representative synthetic protocol.

Core Molecular Data

This compound is a halogenated alkene that serves as a key intermediate in various organic syntheses.[1] Its fundamental molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃Br[2][3] |

| Molecular Weight | 177.08 g/mol [2] |

| IUPAC Name | 7-bromohept-1-ene[2] |

| CAS Number | 4117-09-3[2] |

| Canonical SMILES | C=CCCCCCBr[2] |

| InChIKey | GNYDYUQVALBGGZ-UHFFFAOYSA-N[4] |

Chemical Reactivity and Applications

This compound's chemical behavior is defined by its two reactive sites: the terminal alkene and the primary alkyl bromide.[1] This dual functionality allows for a diverse range of chemical transformations, making it a valuable synthon in the construction of more complex molecules.[1]

The primary alkyl bromide readily participates in nucleophilic substitution reactions . This allows for the introduction of a variety of functional groups or the formation of new carbon-carbon bonds through reactions with nucleophiles such as alkoxides, amines, thiols, and carbanions.[1] This reactivity is frequently exploited for the alkylation of substrates in the synthesis of natural products and their analogs.

The terminal double bond is susceptible to electrophilic addition reactions . Common transformations include halogenation, hydrohalogenation, hydration, and hydroboration-oxidation, providing pathways to a range of functionalized heptane derivatives.[1]

Due to these reactive handles, this compound is utilized in the synthesis of various organic compounds. For instance, it has been used as a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide with notable antileukemic activity against human tumors.[3][5]

Illustrative Experimental Protocol: Synthesis of a Bromoalkene

While specific, detailed experimental protocols for reactions involving this compound are proprietary to the conducting laboratories, a general and widely applicable method for the synthesis of bromoalkenes from their corresponding alcohols is the Appel reaction. The following is a representative protocol for the bromination of an unsaturated alcohol using triphenylphosphine and bromine, which is a common and high-yielding method.

Reaction: R-CH=CH-(CH₂)n-OH → R-CH=CH-(CH₂)n-Br

Materials:

-

Unsaturated alcohol (e.g., hept-4-en-1-ol)

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Pentane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Preparation of the Brominating Agent: A solution of triphenylphosphine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath. To this stirred solution, a solution of bromine in dichloromethane is added dropwise. The formation of a white precipitate of the triphenylphosphine-bromine adduct will be observed.

-

Addition of the Alcohol: A solution of the unsaturated alcohol and pyridine in dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

The reaction mixture is cooled to 0 °C, and pentane is added to precipitate the triphenylphosphine oxide byproduct.

-

The mixture is stirred and then filtered through a pad of Celite.

-

The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bromoalkene.

-

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for the synthesis of a bromoalkene.

Caption: Chemical structure of this compound.

Caption: A generalized experimental workflow for the synthesis of a bromoalkene.

Note on Signaling Pathways: As this compound is a synthetic organic compound primarily used as a chemical intermediate, it is not typically involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H13Br | CID 524450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H64127.06 [thermofisher.com]

- 4. bromo-7 heptene-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 7-Bromo-1-heptene: Commercial Availability, Purity, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-1-heptene, a valuable bifunctional molecule in organic synthesis. Its utility lies in the presence of both a terminal alkene and a primary alkyl bromide, allowing for a wide range of chemical transformations. This document details its commercial availability and purity, alongside a detailed experimental protocol for its synthesis and purification, and methods for its characterization.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to 98%, with some suppliers offering higher purity grades. The most common analytical technique for purity assessment cited by suppliers is Gas Chromatography (GC).

Below is a summary of representative commercial sources and their stated purities. Please note that availability and purity may vary by lot and are subject to change.

| Supplier | Stated Purity | Analytical Method |

| Thermo Fisher Scientific | 97% | Not Specified |

| Sigma-Aldrich | ≥97% | Not Specified |

| GFS Chemicals | 98% | GC-FID |

| Oakwood Chemical | 98% | Not Specified |

| GM CHEMICAL | ≥97.0% | GC |

| Chemical Bull Pvt. Ltd. | Not Specified | Not Specified |

| Santa Cruz Biotechnology | ≥95% | Not Specified |

Synthetic Protocol: Bromination of 6-Hepten-1-ol

A common and effective method for the preparation of this compound is the bromination of 6-hepten-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Workflow

Caption: Synthetic workflow for this compound from 6-hepten-1-ol.

Detailed Methodology

Materials:

-

6-Hepten-1-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A solution of 6-hepten-1-ol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of PBr₃: Phosphorus tribromide is added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-